DL-Homocystine
Overview
Description
DL-Homocystine is an organic disulfide compound formed by the oxidative dimerization of homocysteine. It is a dipeptide consisting of two homocysteine molecules joined by a disulfide bond. Homocysteine is a sulfur-containing amino acid that arises during methionine metabolism. This compound is significant in various biochemical processes and has been studied for its role in health and disease .
Mechanism of Action
Target of Action
DL-Homocystine, an oxidized form of homocysteine, primarily targets enzymes involved in the methionine metabolism . These include S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in the methionine cycle, which is essential for various biological processes such as DNA methylation and protein synthesis .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their function . This interaction can lead to changes in the methionine cycle, affecting the production of methionine and cysteine, two essential amino acids .
Biochemical Pathways
This compound affects the methionine cycle, a crucial biochemical pathway involved in the synthesis of methionine and cysteine . Methionine is a vital amino acid that contributes to protein synthesis and serves as a methyl donor in various biological reactions. Cysteine, on the other hand, is a sulfur-containing amino acid that plays a significant role in protein structure and function . Disruption of this pathway can lead to various downstream effects, including impaired protein synthesis and altered DNA methylation .
Pharmacokinetics
Like other amino acids, it is likely absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the methionine cycle . By interacting with enzymes in this pathway, this compound can disrupt the synthesis of methionine and cysteine, leading to potential cellular dysfunction . For instance, it has been shown to inhibit the growth of certain plant roots, suggesting a potential toxic effect at high concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other sulfur-containing amino acids, such as cysteine, can interfere with this compound’s metabolism and potentially modulate its effects . Additionally, the pH and temperature of the environment can affect the stability and activity of this compound .
Biochemical Analysis
Biochemical Properties
DL-Homocystine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to decrease the oxygen consumption rate of rat heart tissue homogenate . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the metabolism of homocysteine, a process crucial for regulating methionine availability, protein homeostasis, and DNA methylation . This suggests that this compound may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to cause a decrease in the oxygen consumption rate of rat heart tissue homogenate . This suggests that this compound may have effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolism of homocysteine, a process that is crucial for regulating methionine availability, protein homeostasis, and DNA methylation . This suggests that this compound interacts with enzymes or cofactors involved in these metabolic pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells . This suggests that this compound may interact with transporters or binding proteins, and have effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Homocystine can be synthesized through the oxidative dimerization of homocysteine. This process involves the oxidation of homocysteine in an aqueous solution, often using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidative dimerization of DL-homocysteine. The process typically involves the use of DL-methionine as a starting material, which is industrially synthesized using general chemical synthesis methods. The reaction is carried out under nitrogen to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: DL-Homocystine undergoes various chemical reactions, including:
Oxidation: Conversion to homocysteic acid.
Reduction: Reduction back to homocysteine.
Substitution: Reactions involving the disulfide bond.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Thiol-containing compounds under mild conditions.
Major Products:
Oxidation: Homocysteic acid.
Reduction: Homocysteine.
Substitution: Various thiol-substituted derivatives
Scientific Research Applications
DL-Homocystine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer science.
Biology: Studied for its role in methionine metabolism and its impact on cardiovascular health.
Medicine: Investigated for its association with cardiovascular diseases, neural tube defects, and other health conditions.
Industry: Utilized in the synthesis of potential antitumor agents and other pharmaceuticals
Comparison with Similar Compounds
DL-Homocystine is unique compared to other sulfur-containing amino acids due to its disulfide bond and its role in oxidative stress and cardiovascular health. Similar compounds include:
Homocysteine: A precursor to this compound, involved in methionine metabolism.
Cysteine: A sulfur-containing amino acid formed from homocysteine.
Methionine: An essential amino acid that is a precursor to homocysteine
Uniqueness: this compound’s unique disulfide bond and its role in oxidative stress make it distinct from other sulfur-containing amino acids. Its involvement in cardiovascular health and disease further highlights its significance in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZLYBCZNMWCF-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019905, DTXSID101014691 | |
Record name | L-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-72-2, 870-93-9 | |
Record name | L-Homocystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Homocystine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Homocystine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4,4'-dithiobis[2-amino-, (2S,2'S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Homocystine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [S-(R*,R*)]-4,4'-dithiobis[2-aminobutyric] acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYSTINE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804AS222UE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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